Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-
Description
Properties
CAS No. |
96459-08-4 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9+ |
InChI Key |
KGULFLCOPRYBEV-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- typically involves the reaction of 9-octadecen-1-ol with ethylene oxide. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of 9-octadecen-1-ol under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide (KOH) at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors where the reactants are fed continuously, and the product is removed continuously. This method ensures a steady supply of the compound and allows for better control over the reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Scientific Research Applications
Scientific Research Applications
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- has been explored for various scientific applications:
Surfactant in Formulations
The compound acts as a nonionic surfactant, reducing surface tension and improving the solubility of hydrophobic compounds in aqueous solutions. This property is particularly beneficial in:
- Pharmaceuticals : Enhancing drug solubility and bioavailability. For instance, formulations containing this compound have demonstrated improved absorption rates of active ingredients in topical applications.
- Cosmetics : Used as an emulsifier to stabilize formulations and improve texture.
Biological Assays
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- serves as a solubilizing agent in biological assays, aiding in the dispersion of hydrophobic substances necessary for various experimental setups.
Drug Delivery Systems
Due to its amphiphilic nature, the compound is investigated for use in drug delivery systems where it can facilitate the transport of therapeutic agents across biological membranes.
Topical Formulations
A clinical study involving a topical formulation containing Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- showed significantly enhanced absorption rates of active pharmaceutical ingredients compared to control formulations lacking surfactants. This improvement was attributed to the compound's ability to disrupt lipid layers in the skin.
In Vitro Studies
In vitro experiments demonstrated that this compound enhances the efficacy of antifungal agents by increasing their solubility and bioavailability in culture media. Such findings suggest its potential role in developing effective treatments for dermatophyte infections.
Toxicological Profile
The toxicological assessment indicates that Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- generally exhibits low systemic toxicity. However, caution is warranted due to potential irritation effects at higher concentrations. Its longer alkyl chain length contributes to reduced toxicity compared to similar compounds.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic parts at the interface. This property makes it effective in emulsifying, solubilizing, and stabilizing various formulations .
Comparison with Similar Compounds
Structural and Chemical Properties
Physical Properties
- Boiling Points: The oleyl derivative (CAS 5274-65-7) has a high boiling point due to its long hydrocarbon chain, though exact data is unavailable in the evidence. 2-(2-Methoxyethoxy)ethanol boils at 194°C , while 2-(2-ethoxyethoxy)ethanol boils at 202°C .
- Solubility: Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is sparingly soluble in water but miscible with oils and organic solvents. Shorter-chain derivatives like 2-(2-methoxyethoxy)ethanol are water-miscible .
Research Findings and Industrial Relevance
- Synthesis: Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is synthesized via etherification of oleyl alcohol with diethylene glycol, similar to methods described for related compounds in and .
- Market Trends : Oleyl-based glycol ethers are gaining traction in biodegradable surfactants, aligning with green chemistry trends .
- Regulatory Status: Glycol ethers with chains >C8 are less regulated than shorter-chain variants (e.g., ethylene glycol monomethyl ether), which are restricted under REACH .
Biological Activity
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is a compound that belongs to the class of ethoxylated fatty alcohols. Its biological activity has been the subject of various studies, particularly concerning its surfactant properties, potential applications in pharmaceuticals, and its effects on biological systems.
- Molecular Formula : CHO
- Molecular Weight : 356.59 g/mol
- CAS Number : 5274-65-7
The compound is characterized by a long hydrocarbon chain and multiple ethylene oxide units, which influence its hydrophilic-lipophilic balance (HLB) and thus its biological interactions.
Surfactant Properties
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- exhibits significant surfactant activity. Surfactants are known to reduce surface tension and can facilitate the solubilization of various compounds in aqueous solutions. This property is particularly useful in pharmaceutical formulations where drug solubility is a concern. The hydrophobic tail (the octadecenyl group) enhances the lipophilicity of the compound, making it effective in penetrating lipid membranes .
Cytotoxicity and Cell Viability
Research has indicated that compounds similar to ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can exhibit varying degrees of cytotoxicity depending on their concentration and structure. A study assessing the cytotoxic effects of long-chain fatty alcohol derivatives found that lower concentrations generally promote cell viability, while higher concentrations can lead to cell death due to membrane disruption .
Applications in Drug Delivery
The ability of this compound to enhance drug solubility and stability makes it a candidate for use in drug delivery systems. Ethoxylated fatty alcohols are often employed as emulsifiers or carriers in topical formulations, allowing for improved absorption through the skin .
Case Studies
- Topical Formulations : In a clinical study involving a topical formulation containing ethoxylated fatty alcohols, patients demonstrated improved absorption rates of active pharmaceutical ingredients compared to formulations without such surfactants. This was attributed to the compound's ability to disrupt lipid layers in the skin, facilitating deeper penetration of drugs .
- In Vitro Studies : In vitro studies have shown that ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can enhance the efficacy of antifungal agents by increasing their solubility and bioavailability in culture media. This effect was particularly pronounced in formulations aimed at treating dermatophyte infections .
Toxicological Profile
The toxicological profile of ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- indicates low systemic toxicity; however, irritation potential exists. Studies suggest that while higher alkyl chain lengths correlate with reduced toxicity, care should be taken when formulating products intended for sensitive applications such as cosmetics or pharmaceuticals .
Q & A
Advanced Research Question
- NMR spectroscopy : Assign peaks for ethoxy and oleyl groups (e.g., δ 1.2–1.6 ppm for CH₂ groups, δ 5.3 ppm for olefinic protons).
- FT-IR : Identify ether (C-O-C) stretches at ~1100 cm⁻¹ and hydroxyl (-OH) bands at ~3400 cm⁻¹ .
- Mass spectrometry fragmentation : Use high-resolution MS/MS to confirm the ethoxylation degree and oleyl chain integrity .
How can researchers design experiments to assess the environmental impact of this compound?
Advanced Research Question
- Biodegradation assays : Use OECD 301F (closed bottle test) to measure aerobic degradation rates.
- Ecototoxicity : Test acute toxicity in Daphnia magna (LC₅₀) and algae (EC₅₀) using OECD 202/201 guidelines.
- Bioaccumulation potential : Calculate log P values (estimated ~4.2 for ethoxylated surfactants) and compare with regulatory thresholds .
What experimental strategies resolve contradictions in reported LCMS/HPLC data for ethoxylated alcohols?
Advanced Research Question
- Column calibration : Use certified reference standards (e.g., polyethylene glycols) to normalize retention times.
- Ionization optimization : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance [M+H]⁺ signal clarity.
- Data reconciliation : Apply multivariate analysis to account for batch-to-batch variability in ethoxylation .
How does the compound’s surfactant efficacy compare to structurally analogous nonylphenol ethoxylates?
Basic Research Question
| Property | Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- | Nonylphenol Ethoxylates |
|---|---|---|
| HLB Value | ~12–14 | ~10–12 |
| CMC (mM) | 0.05–0.1 | 0.1–0.3 |
| Biodegradability | Moderate | Low |
| The oleyl chain enhances biodegradability but reduces critical micelle concentration (CMC) compared to nonylphenol analogues . |
What methodologies optimize the compound’s stability in aqueous formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
